

# Q203 phase 2 clinical trial results NCT03563599

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## Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

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## Phase 2a Clinical Trial Summary (NCT03563599)

Trial Aspect	Findings
Trial Design	Randomized, open-label trial in 64 newly-diagnosed, smear-positive patients with drug-susceptible pulmonary tuberculosis [1] [2].
Treatment Groups	Telacebec (100 mg, 200 mg, or 300 mg) once daily vs. standard RHZE regimen (rifampin, isoniazid, pyrazinamide, and ethambutol) as control, administered for 14 days [1] [2].

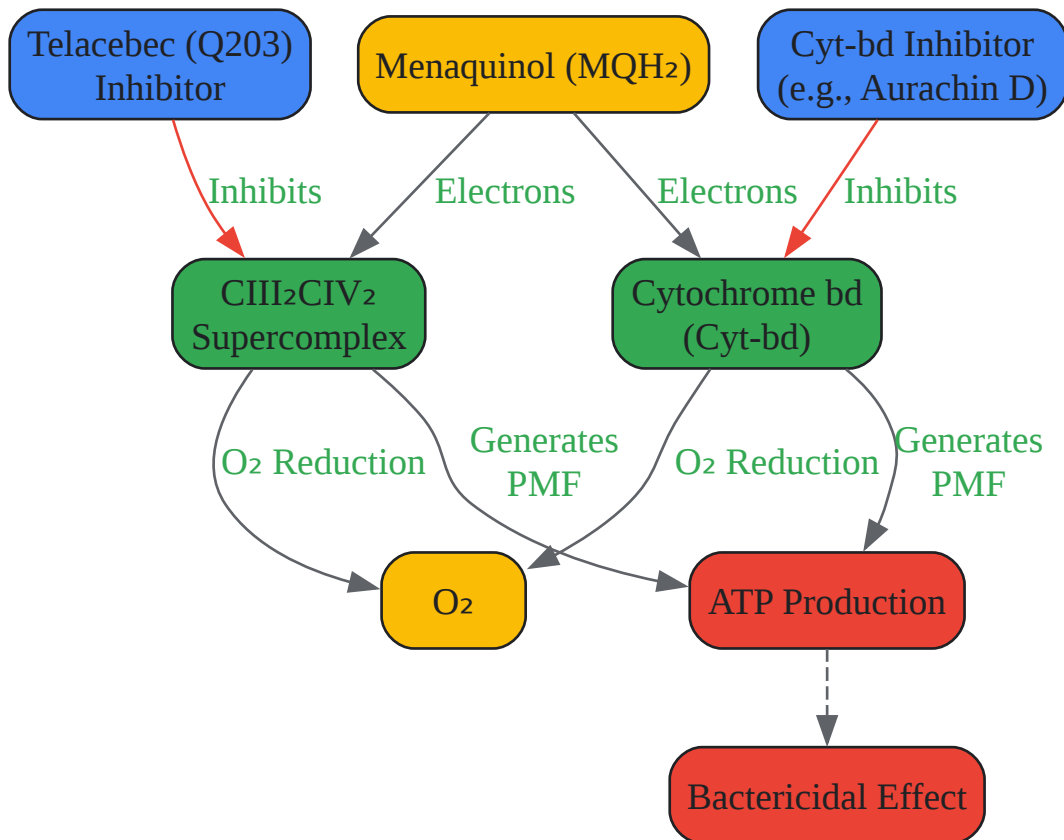
| **Primary Efficacy (Bactericidal Activity)** | • **Dose-dependent reduction** in sputum bacterial load [2]. • **Telacebec 300 mg vs. Control:** Mean daily change in log CFU: **0.097 ± 0.050 vs. 0.200 ± 0.073**; Reduction in time to culture positivity (TTP): **3.738 ± 2.747 hours vs. 6.853 ± 1.194 hours** over 14 days [2]. || **Safety & Tolerability** | Well tolerated across all doses; low adverse event rates with no serious adverse events attributed to Telacebec [2]. || **Pharmacokinetics** | Exhibited dose-proportional pharmacokinetics [2]. |

## Mechanism of Action and Experimental Insights

Telacebec is a first-in-class imidazopyridine amide that targets the **cytochrome *bcc* complex** (also known as CIII in the **CIII<sub>2</sub>CIV<sub>2</sub>** supercomplex), a key component of the mycobacterial electron transport chain [3] [4]

[5]. By inhibiting this complex, Telacebec disrupts menaquinol oxidation and oxidative phosphorylation, effectively blocking energy (ATP) production in *Mycobacterium tuberculosis* [3] [5].

The following diagram illustrates Telacebec's target and the synergistic killing strategy involving cytochrome *bd* inhibition.



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*Telacebec inhibits the CIII<sub>2</sub>CIV<sub>2</sub> supercomplex. Combining it with a cytochrome bd inhibitor leads to a bactericidal effect by completely disrupting energy production [6].*

## Key Experimental Findings on Combination Therapy

A significant challenge with Telacebec monotherapy is its **bacteriostatic** effect; it stops bacterial growth but does not kill the bacteria efficiently [6]. Research shows this is because the bacteria can reroute their respiration through an alternative terminal oxidase, cytochrome \*bd\* [6] [3].

- **Synergistic Bactericidal Strategy:** Preclinical studies demonstrate that simultaneously inhibiting both cytochrome *bcc* (with Q203) and cytochrome *bd* (with a small molecule like **Aurachin D**) leads to complete disruption of the electron transport chain [6].
- **Experimental Evidence:** In vitro time-kill kinetics showed that while Q203 alone was bacteriostatic, its combination with Aurachin D resulted in a **>2 log<sub>10</sub> decrease** in colony-forming units (CFU) over 21 days, demonstrating a potent bactericidal effect [6]. This synergistic effect was also confirmed in biochemical assays using inverted membrane vesicles, where the combination led to significantly greater inhibition of oxygen consumption than either inhibitor alone [6].
- **Recent Developments:** A 2025 study used a virtual screening pipeline to identify novel cytochrome *bd* inhibitors (TB25, TB25-2, TB25-14). Co-treatment with Q203 resulted in "pronounced synergistic bactericidal effects," reinforcing this combination strategy's potential [7].

## Future Clinical Development

The promising Phase 2a results support the further development of Telacebec. Future steps include **longer trials in combination with other anti-TB agents** to validate its potential for shorter, more effective treatment regimens, particularly for drug-resistant TB [5] [2]. Furthermore, due to its mechanism of action, Telacebec is also being explored for treating other mycobacterial diseases, such as **Buruli ulcer** and **leprosy** [2].

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